molecular formula C9H12Cl2Si B1581788 Dichloro(methyl)(2-phenylethyl)silane CAS No. 772-65-6

Dichloro(methyl)(2-phenylethyl)silane

Cat. No. B1581788
CAS RN: 772-65-6
M. Wt: 219.18 g/mol
InChI Key: IDEKNJPMOJJQNQ-UHFFFAOYSA-N
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Description

Dichloro(methyl)(2-phenylethyl)silane is a clear, colorless to pale yellow liquid with a pungent odor . Its molecular formula is C10H14Cl2Si, and its molecular weight is 239.21 g/mol .


Synthesis Analysis

Dichloro(methyl)(2-phenylethyl)silane is used as a raw material for the synthesis of other chemicals, especially in the production of silicone resins and polymers . It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .


Molecular Structure Analysis

The molecular formula of Dichloro(methyl)(2-phenylethyl)silane is C10H14Cl2Si . The molecular weight is 239.21 g/mol .


Chemical Reactions Analysis

In the pharmaceutical industry, Dichloro(methyl)(2-phenylethyl)silane is used as an intermediate for the synthesis of drugs such as antihistamines, antidepressants, and antipsychotics . It is also used as a coupling agent in peptide synthesis and as a protecting group for amino acids .


Physical And Chemical Properties Analysis

Dichloro(methyl)(2-phenylethyl)silane has a boiling point of 230-235°C, a flashpoint of 87-89°C, and a density of 1.09 g/cm3 at 25°C . It is stable under normal conditions but may react with water, alcohols, and amines to produce hydrogen chloride .

Scientific Research Applications

  • Synthesis and Structure of Silicon Species : Bockholt et al. (2009) explored the synthesis of chlorosilanes and silicon triflates using dichloro(methyl)silane, among others. These compounds were characterized by NMR spectroscopy and X-ray crystallography, revealing insights into bonding and structural differences depending on the donor type (Bockholt et al., 2009).

  • Development of Crosslinkable Copolymers : Zimmer et al. (2013) presented new crosslinkable copolymers derived from propylene and silane-functionalized monomers, which were obtained using dichloromethylsilane. These copolymers could be completely crosslinked to form insoluble polymeric material, showcasing potential applications in material science (Zimmer et al., 2013).

  • Conducting and Thermal Properties of Polysilanes : Li et al. (2007) synthesized polysilanes containing benzophenanthrene groups using dichloromethylsilane. Their study highlighted significant redshifts in ultraviolet absorption wavelengths and strong photoluminescence, indicating applications in materials with specific optical properties (Li et al., 2007).

  • Surface Hydrophobic Interactions : Cecil (1967) utilized dichlorodimethyl silane-coated glass beads to study hydrophobic interactions. This model system provided a method to understand such interactions in various applications, including material science and biology (Cecil, 1967).

  • Chemically Modified Silica Gels in Chromatography : Davydov et al. (1981) investigated the surface properties of silica gels modified with dichlorosilanes containing methyl and phenyl groups. Their work has implications for chromatography, particularly in enhancing selectivity and capacity for specific molecules (Davydov et al., 1981).

  • Silane Networks in Polymer Membranes : Yang et al. (2017) used silane compounds as crosslinkers in polybenzimidazole membranes for high temperature proton exchange applications. This research demonstrated the technical feasibility of such membranes in fuel cell tests (Yang et al., 2017).

Safety And Hazards

Dichloro(methyl)(2-phenylethyl)silane causes severe skin burns and eye damage . It may be corrosive to metals . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

As such, Dichloro(methyl)(2-phenylethyl)silane is a valuable product for different industries, and its use is expected to continue growing in the future .

properties

IUPAC Name

dichloro-methyl-(2-phenylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEKNJPMOJJQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-80-6
Record name Silane, dichloromethyl(2-phenylethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88002-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044988
Record name Dichloro(methyl)(2-phenylethyl)silane
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Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(methyl)(2-phenylethyl)silane

CAS RN

772-65-6
Record name Dichloromethylphenethylsilane
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URL https://commonchemistry.cas.org/detail?cas_rn=772-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dichloro(methyl)(2-phenylethyl)silane
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Record name Benzene, [2-(dichloromethylsilyl)ethyl]-
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Record name Dichloro(methyl)(2-phenylethyl)silane
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Record name Dichloromethyl(2-phenylethyl)silane
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Record name DICHLORO(METHYL)(2-PHENYLETHYL)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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